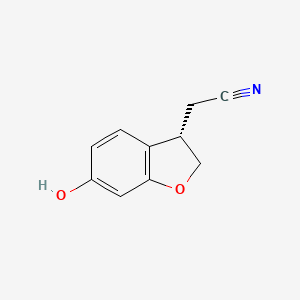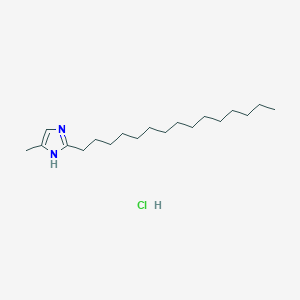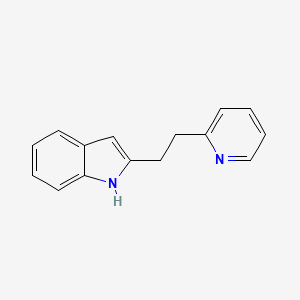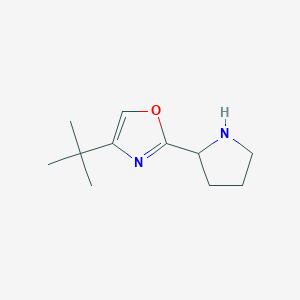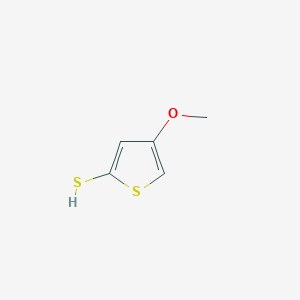
4-Methoxythiophene-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxythiophene-2-thiol, also known as 4-Methoxybenzenethiol or 4-Mercaptoanisole, is an organic compound with the molecular formula C7H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxythiophene-2-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired thiol . Another method includes the cesium fluoride-Celite catalyzed preparation of thioethers and thioesters .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxythiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the thiol form.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed:
Disulfides: Formed through oxidation.
Thioethers and Thioesters: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
4-Methoxythiophene-2-thiol has several applications in scientific research:
Chemistry: Used in the preparation of self-assembled monolayers (SAMs) for surface characterization and modification.
Biology: Potential use in studying biological interactions due to its thiol group.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxythiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, influencing the compound’s reactivity and biological activity. The pathways involved may include redox reactions and thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
- 4-Methylbenzenethiol
- 4-Nitrothiophenol
- 3-Methoxythiophenol
- 4-Aminothiophenol
- 4-Fluorothiophenol
- 4-Mercaptophenol
- 4-Chlorothiophenol
- 2-Methoxythiophenol
- Thiophenol
- 4-Mercaptobenzoic acid
Comparison: 4-Methoxythiophene-2-thiol is unique due to its methoxy group, which influences its electronic properties and reactivity. Compared to other thiophenols, it may exhibit different reactivity patterns and applications, particularly in the formation of SAMs and organic semiconductors .
Propiedades
Fórmula molecular |
C5H6OS2 |
|---|---|
Peso molecular |
146.2 g/mol |
Nombre IUPAC |
4-methoxythiophene-2-thiol |
InChI |
InChI=1S/C5H6OS2/c1-6-4-2-5(7)8-3-4/h2-3,7H,1H3 |
Clave InChI |
COFSPBGIVROXFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CSC(=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)

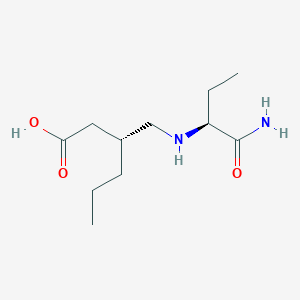
![Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide](/img/structure/B15218560.png)
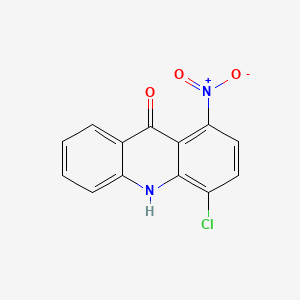
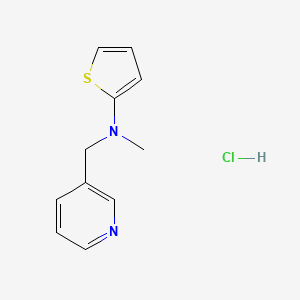
![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
![6-Chloro-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15218588.png)
